

# O1918: A Comprehensive Technical Guide to its In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**O1918** is a synthetic, non-psychotropic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating the roles of G protein-coupled receptors GPR18 and GPR55. Initially characterized as an antagonist for these putative cannabinoid receptors, recent evidence suggests a more complex pharmacological profile, including potential biased agonism at GPR18 and inverse agonism at GPR52. This technical guide provides an in-depth overview of the in vitro and in vivo studies of **O1918**, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from various in vitro and in vivo studies involving **O1918**.

## In Vitro Activity of O1918



| Assay<br>Type                                 | Target                                            | Action             | Agonist/C<br>ondition                     | Cell<br>Line/Tiss<br>ue          | Quantitati<br>ve Value                                                         | Referenc<br>e |
|-----------------------------------------------|---------------------------------------------------|--------------------|-------------------------------------------|----------------------------------|--------------------------------------------------------------------------------|---------------|
| cAMP<br>Assay                                 | GPR52                                             | Inverse<br>Agonist | -                                         | CHO-<br>GPR52                    | pEC50:<br>5.84 ± 0.11                                                          | [1]           |
| cAMP<br>Assay                                 | GPR52                                             | Antagonist         | 7m<br>(GPR52<br>agonist)                  | CHO-<br>GPR52                    | pIC50:<br>5.93 ± 0.12                                                          | [1]           |
| Vasodilatio<br>n Assay                        | Endothelial<br>Cannabinoi<br>d Receptor<br>(CBeR) | Antagonist         | Abnormal<br>Cannabidio<br>I (abn-<br>CBD) | Porcine<br>Retinal<br>Arterioles | 10 <sup>-5</sup> M O1918 significantl y reduced abn-CBD- induced vasodilatio n | [2]           |
| Cell<br>Migration                             | GPR18                                             | Antagonist         | NAGly,<br>abn-CBD,<br>O-1602              | BV-2,<br>HEK293-<br>GPR18        | Attenuated migration                                                           | [3]           |
| ERK1/2<br>Phosphoryl<br>ation                 | GPR18                                             | Agonist            | -                                         | HEK293/G<br>PR18                 | Concentrati<br>on-<br>dependent<br>increase                                    | [4]           |
| Intracellula<br>r Calcium<br>Mobilizatio<br>n | GPR18                                             | Agonist            | -                                         | HEK293/G<br>PR18                 | Concentrati<br>on-<br>dependent<br>increase<br>(0.3 - 10<br>µM)                | [4]           |

# In Vivo Activity of O1918



| Animal Model           | Condition               | Treatment<br>Protocol                                | Key Findings                                                                                                          | Reference |
|------------------------|-------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Sprague-Dawley<br>Rats | Diet-Induced<br>Obesity | 1 mg/kg O1918<br>daily i.p. injection<br>for 6 weeks | Improved albuminuria; no significant effect on body weight or fat composition; increased pro- inflammatory cytokines. | [5]       |
| Conscious Rats         | -                       | 100 μg/kg/day<br>O1918 i.p. for 2<br>weeks           | Blocked abn-<br>cbd-induced<br>cardiovascular<br>effects.                                                             | [6]       |

## **Key Experimental Protocols**

This section provides detailed methodologies for key in vitro and in vivo experiments investigating the effects of **O1918**.

## **In Vitro Assays**

Objective: To assess the effect of **O1918** on abnormal cannabidiol (abn-CBD)-induced vasodilation.

#### Protocol:

- Tissue Preparation: Isolate porcine retinal arterioles and cannulate them in a vessel chamber. Perfuse and superfuse with Krebs buffer.
- Pre-contraction: Pre-contract the arterioles with an appropriate vasoconstrictor, such as endothelin-1 (ET-1), to induce a stable tone.
- Antagonist Incubation: Incubate the pre-contracted arterioles with O1918 (e.g., 10<sup>-5</sup> M) for a specified period.

## Foundational & Exploratory





- Agonist Challenge: Add increasing concentrations of abn-CBD to the perfusion solution.
- Data Acquisition: Continuously monitor and record the vessel diameter using video microscopy.
- Analysis: Express the changes in vessel diameter as a percentage of the pre-contracted tone. Compare the dose-response curve of abn-CBD in the presence and absence of O1918 to determine the antagonistic effect.[2]

Objective: To evaluate the effect of **O1918** on agonist-induced cell migration.

#### Protocol:

- Cell Culture: Culture BV-2 microglial cells or HEK293 cells stably expressing GPR18 in appropriate media.
- Chamber Preparation: Use a modified Boyden chamber with a porous membrane (e.g., 8 μm pore size) separating the upper and lower wells.
- Chemoattractant: Add a chemoattractant such as N-arachidonoylglycine (NAGly), abn-CBD, or O-1602 to the lower chamber.
- Cell Seeding: Suspend the cells in serum-free media and pre-incubate with different concentrations of **O1918** or vehicle control. Seed the cells in the upper chamber.
- Incubation: Incubate the chamber for a sufficient time (e.g., 4-6 hours) to allow cell migration.
- Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.
- Analysis: Compare the number of migrated cells in the presence of O1918 to the control group to determine the inhibitory effect.[3]

Objective: To determine the effect of **O1918** on ERK1/2 phosphorylation.

Protocol:



- Cell Seeding: Seed HEK293 cells expressing GPR18 in a 96-well plate and grow to confluence.
- Serum Starvation: Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.
- Compound Treatment: Treat the cells with various concentrations of **O1918** for a short period (e.g., 5-10 minutes).
- Cell Lysis: Lyse the cells and fix them within the wells.
- Immunostaining: Incubate the fixed cells with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with corresponding fluorescently-labeled secondary antibodies.
- Data Acquisition: Quantify the fluorescence intensity for both p-ERK and total ERK using an imaging system (e.g., Odyssey).
- Analysis: Normalize the p-ERK signal to the total ERK signal and compare the values of
   O1918-treated cells to vehicle-treated controls.[4][7][8][9]

Objective: To measure the effect of **O1918** on intracellular calcium levels.

#### Protocol:

- Cell Loading: Load HEK293 cells expressing GPR18 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Baseline Measurement: Measure the baseline fluorescence intensity before adding any compound.
- Compound Addition: Add different concentrations of **O1918** to the cells.
- Data Acquisition: Continuously record the fluorescence intensity over time using a fluorometer or a fluorescence microscope.
- Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio at different wavelengths (for ratiometric dyes like Fura-2) or the change in



intensity. Compare the response to **O1918** with that of a known agonist and vehicle control. [4]

## In Vivo Models

Objective: To investigate the chronic effects of **O1918** on metabolic parameters in a dietinduced obesity model.

#### Protocol:

- Induction of Obesity: Feed male Sprague-Dawley rats a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 10-12 weeks) to induce obesity. A control group is fed a standard chow diet.
- Treatment: Administer **O1918** (e.g., 1 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for several weeks (e.g., 6 weeks).
- Monitoring: Monitor body weight, food intake, and other relevant parameters throughout the study.
- Outcome Measures: At the end of the treatment period, collect blood and tissue samples for analysis. Measure parameters such as body composition (fat and lean mass), plasma levels of lipids, glucose, insulin, and inflammatory cytokines. Assess organ function (e.g., liver and kidney) through histological analysis and relevant biomarkers (e.g., albuminuria).[5]

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **O1918**.

## **O1918** Signaling Pathways





Click to download full resolution via product page

Caption: O1918's dual role in GPR55 and GPR18 signaling pathways.

## **Experimental Workflow for In Vitro Vasodilation Assay**





Click to download full resolution via product page

Caption: Workflow for assessing **O1918**'s effect on vasodilation.



# Experimental Workflow for In Vivo Diet-Induced Obesity Model



Click to download full resolution via product page

Caption: Workflow for the in vivo diet-induced obesity study of O1918.

## Conclusion



**O1918** is a multifaceted pharmacological agent with significant utility in probing the functions of GPR18 and GPR55. While its antagonistic properties are well-documented in various in vitro and in vivo models, the emerging evidence of biased agonism and activity at other receptors like GPR52 highlights the need for continued investigation. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for researchers to design and execute further studies aimed at elucidating the full therapeutic potential and molecular mechanisms of **O1918** and related compounds. The intricate signaling pathways affected by **O1918**, particularly the PI3K/Akt and ERK pathways, offer promising avenues for targeting a range of pathological conditions, from inflammatory disorders to metabolic diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Chronic Activation of the Novel Endocannabinoid Receptor GPR18 on Myocardial Function and Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing -PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [O1918: A Comprehensive Technical Guide to its In Vitro and In Vivo Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7910220#o1918-in-vitro-and-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com